(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Overview
Description
“®-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 163438-09-3 . It has a molecular weight of 229.28 and its IUPAC name is (3R)-1- (tert-butoxycarbonyl)-3-piperidinecarboxylic acid . The compound is typically stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound appears as a white solid . It has a molecular formula of C11H19NO4 and a molecular weight of 229.28 . The specific rotation condition is −52.20° (20°C c=1.15 MeOH) .Scientific Research Applications
Biologically Active Compounds of Plants
Research on natural carboxylic acids, which are structurally related to (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, highlights their potential as antioxidants, antimicrobials, and cytotoxic agents. The structure-activity relationship indicates that compounds like rosmarinic acid show high antioxidant activity, with antimicrobial and anti-cancer properties varying based on molecular structure and hydroxyl group presence (Godlewska-Żyłkiewicz et al., 2020).
Catalytic Non-Enzymatic Kinetic Resolution
The compound finds relevance in the field of asymmetric synthesis through catalytic non-enzymatic kinetic resolution, which is crucial for producing enantiopure compounds from racemates. This process benefits from the development of chiral catalysts, highlighting the compound's utility in synthetic organic chemistry (Pellissier, 2011).
Metals and Biological Ligands
Studies on the interaction of metals with biologically important ligands, including carboxylic acids similar to (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, reveal insights into their electronic systems and potential biomedical applications. The influence of metals on these compounds can predict properties like reactivity and stability in biological systems (Lewandowski et al., 2005).
Antineoplastic Agents
Compounds structurally related to (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid have been studied for their potential as antineoplastic agents. Their cytotoxic properties and tumor-selective toxicity make them promising candidates for cancer therapy (Hossain et al., 2020).
Nucleophilic Aromatic Substitution
The compound's relevance extends to reactions involving nucleophilic aromatic substitution, providing a pathway for the synthesis of various organic compounds. This demonstrates its utility in constructing complex molecular architectures (Pietra & Vitali, 1972).
Biocatalyst Inhibition
Research on carboxylic acids, including those structurally related to (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, has shown that they can inhibit biocatalysts like Escherichia coli and Saccharomyces cerevisiae. Understanding these mechanisms is crucial for improving industrial microbial processes (Jarboe et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWITFDUIZLEJL-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@](C1)(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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